THP Ring vs. Cyclohexyl Side Chain: Conformational and Solubility Impact
The tetrahydropyran-4-yl group in 182287-49-6 introduces a conformationally constrained, oxygen-containing six-membered ring that reduces side-chain entropy compared to the fully carbogenic cyclohexyl analog (Boc-cyclohexylglycine). In patent exemplifications of carbohydrate-templated amino acids, THP-containing residues are described as constraining the side chain to a limited set of chair conformations, unlike the more dynamic cyclohexyl ring, thereby providing a scaffold for combinatorial synthesis with predictable spatial presentation [1]. Although no direct head-to-head logD or solubility measurement for the free building blocks is publicly available, the presence of the endocyclic oxygen confers increased polarity: predicted logP for the THP-glycine scaffold (free amino acid form) is approximately -2.3, versus -1.1 for the cyclohexylglycine analog, a difference of >1 log unit consistent with the hydrogen-bond acceptor capacity of the ether oxygen [2].
| Evidence Dimension | Predicted lipophilicity (logP) of the deprotected amino acid scaffold |
|---|---|
| Target Compound Data | Predicted logP ≈ -2.3 (tetrahydropyran-4-yl-glycine free base) |
| Comparator Or Baseline | Predicted logP ≈ -1.1 (cyclohexylglycine free base) |
| Quantified Difference | ΔlogP ≈ -1.2; indicates greater hydrophilicity for the THP derivative |
| Conditions | In silico prediction using consensus logP models (ALOGPS 2.1); no experimental shake-flask logD data available in public domain. |
Why This Matters
A >1 log unit difference in predicted logP translates to approximately 10-fold difference in octanol/water partitioning, which can critically affect membrane permeability and aqueous solubility in peptide lead optimization; substituting the THP building block with cyclohexylglycine without compensation would alter the physicochemical profile of the final peptide.
- [1] Schweizer, F.; Hindsgaul, O. Synthesis of Carbohydrate-Templated Amino Acids and Methods of Using Same. U.S. Patent Application Publication No. US 2008/0275213 A1, November 6, 2008. View Source
- [2] Tetko, I. V.; Gasteiger, J.; Todeschini, R.; et al. Virtual Computational Chemistry Laboratory – Design and Description. J. Comput. Aided Mol. Des. 2005, 19, 453–463. (ALOGPS 2.1 online prediction tool). View Source
